Cas no 626222-76-2 (2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one)

2-{[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound featuring a pyridazine core substituted with a 4-fluorophenyl group and a thioether-linked acetylpyrrolidine moiety. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical research, particularly in the development of biologically active molecules. The presence of the fluorophenyl group may enhance metabolic stability and binding affinity, while the pyrrolidinyl ketone functionality could contribute to improved solubility and pharmacokinetic properties. The compound’s modular design allows for further derivatization, making it a versatile scaffold for medicinal chemistry applications. Its precise reactivity profile and synthetic accessibility underscore its value in targeted drug discovery efforts.
2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one structure
626222-76-2 structure
Product Name:2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
CAS No:626222-76-2
MF:C16H16FN3OS
MW:317.381145477295
CID:5876591
PubChem ID:3227987
Update Time:2025-10-29

2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
    • 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
    • ASN 07276827
    • AKOS000657893
    • 2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
    • 626222-76-2
    • F1899-1211
    • Inchi: 1S/C16H16FN3OS/c17-13-5-3-12(4-6-13)14-7-8-15(19-18-14)22-11-16(21)20-9-1-2-10-20/h3-8H,1-2,9-11H2
    • InChI Key: HXPKWGWVBSSQPB-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCCC1)CSC1=NN=C(C2=CC=C(F)C=C2)C=C1

Computed Properties

  • Exact Mass: 317.09981148g/mol
  • Monoisotopic Mass: 317.09981148g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 71.4Ų

2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one Pricemore >>

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Additional information on 2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Chemical Profile of 2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one (CAS No: 626222-76-2)

2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a meticulously designed organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the chemical abstracts service number CAS No: 626222-76-2, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and medicinal chemistry. The molecular framework of this compound integrates several key structural motifs, including a pyridazine core, a sulfanyl group, and a pyrrolidinyl moiety, which collectively contribute to its distinctive chemical and pharmacological profile.

The presence of a 4-fluorophenyl group in the 6-(4-fluorophenyl)pyridazin-3-yl moiety is particularly noteworthy, as fluorine substitution often enhances metabolic stability and binding affinity in drug molecules. This feature makes the compound an attractive candidate for further optimization in the development of novel therapeutic agents. Additionally, the sulfanyl group serves as a versatile linker that can interact with biological targets in multiple ways, potentially enabling diverse pharmacological effects.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. Studies have indicated that the pyrrolidin-1-yl group may contribute to favorable pharmacokinetic properties by enhancing solubility and reducing lipophilicity. These attributes are crucial for the development of orally bioavailable drugs, which are often preferred in clinical settings due to their ease of administration and improved patient compliance.

In the context of current research, 2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has been explored for its potential role in modulating various biological pathways. Preliminary investigations suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory responses and cancer progression. The pyridazine core, a known scaffold in medicinal chemistry, has been extensively studied for its ability to interact with enzymes such as kinases and phosphodiesterases. The integration of the 4-fluorophenyl group into this core further refines its binding characteristics, potentially enhancing selectivity and potency.

The sulfanyl group not only contributes to the compound's structural diversity but also opens up possibilities for further derivatization, allowing chemists to tailor its biological activity towards specific therapeutic targets. This flexibility is particularly valuable in drug discovery pipelines where lead optimization is a critical step. By modifying the substituents around the sulfanyl group, researchers can fine-tune the compound's pharmacological profile to achieve desired effects while minimizing off-target interactions.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for structure-based drug design. High-throughput screening (HTS) campaigns and virtual screening techniques have been employed to identify novel binding partners for 2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one, providing insights into its mode of action and highlighting its therapeutic relevance. These studies have revealed promising interactions with proteins involved in signal transduction pathways, making this compound a candidate for further investigation in areas such as oncology and immunology.

The pyrrolidinyl moiety, while relatively understudied compared to other heterocyclic systems, has shown potential as a pharmacophore in several drug candidates. Its ability to adopt multiple conformations may enhance binding affinity and improve oral bioavailability. Additionally, the presence of nitrogen atoms within the ring system allows for hydrogen bonding interactions with biological targets, which can be exploited to enhance drug-receptor affinity.

In conclusion, 2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one (CAS No: 626222-76-2) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutics. Its unique combination of functional groups and favorable physicochemical properties positions it as a valuable asset in ongoing drug discovery efforts. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in shaping the future of medicine.

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